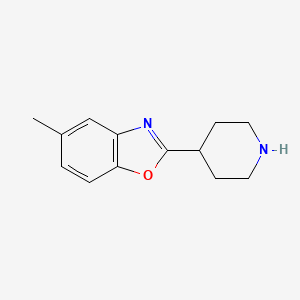

5-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-2-3-12-11(8-9)15-13(16-12)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABOEOOTJDSLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199292-77-8 | |

| Record name | 5-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole?

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Abstract

This compound is a heterocyclic compound featuring a benzoxazole core linked to a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved pharmaceuticals.[1][2][3] A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from assay design and formulation to pharmacokinetic profiles and bioavailability. This guide provides a comprehensive framework for the experimental determination of the critical physicochemical properties of this compound, including lipophilicity (logP), ionization constant (pKa), and aqueous solubility. While experimentally derived data for this specific molecule is not extensively published, this document outlines authoritative, field-proven protocols to enable researchers to generate these crucial datasets. We present the theoretical underpinnings of each property, detailed step-by-step methodologies for their determination, and predictive data where available.

Compound Identity and Structural Features

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule of interest. The benzoxazole ring system is aromatic and relatively stable, while the piperidine ring introduces a basic nitrogen atom, a key determinant of the compound's pKa and pH-dependent solubility.[1]

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | [4][5] |

| CAS Number | 199292-77-8 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O | [4][5] |

| Molecular Weight | 216.27 g/mol | [4][5] |

| Physical Form | Solid, Powder | |

| Predicted XlogP | 2.3 | [6] |

Chemical Structure:

Lipophilicity (logP): A Measure of Membrane Permeability

Theoretical Background: The partition coefficient (P), expressed as its logarithm (logP), quantifies the differential solubility of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[7] It is a critical parameter in drug design, as it strongly correlates with a molecule's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. A positive logP value indicates higher lipophilicity (hydrophobicity), while a negative value signifies higher hydrophilicity.[8] For oral drug candidates, a logP value between 1 and 3 is often considered optimal. The predicted XlogP of 2.3 for this compound suggests it possesses favorable lipophilicity for drug-like applications.[6]

Experimental Protocol: Shake-Flask Method for logP Determination The "shake-flask" technique is the universally recognized gold-standard method for experimental logP determination due to its direct measurement of partitioning.[7][9]

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., PBS at pH 7.4) and saturate it with n-octanol by mixing vigorously for 24 hours, followed by a 24-hour separation period. Concurrently, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.[10]

-

Compound Dissolution: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 ratio).

-

Equilibration: Seal the vial and shake it gently at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10] Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to achieve a clean separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve.[10]

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[7]

Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Theoretical Background: The pKa is the negative logarithm of the acid dissociation constant (Ka) and describes the strength of an acid or base. For a drug molecule, pKa dictates the extent of its ionization at a given pH.[9] This is fundamentally important as the ionized (charged) and unionized (neutral) forms of a drug have vastly different properties; the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates membranes. This compound has a basic piperidine nitrogen, which is expected to be protonated at physiological pH, influencing its solubility and receptor interactions.

Experimental Protocol: Spectrophotometric pKa Determination (UV-Metric Titration) This method is highly suitable for compounds possessing a chromophore, like the benzoxazole ring system, where protonation or deprotonation of a nearby functional group alters the electronic structure and, consequently, the UV-Vis absorbance spectrum.[11]

Methodology:

-

Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., 0.1 M HCl, where the piperidine is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully neutral). Scan the UV-Vis spectrum for both solutions to identify the analytical wavelength (λ) where the difference in absorbance between the protonated and neutral species is maximal.[12]

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the different pH buffers.

-

Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[9]

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve. Mathematically, it can be determined from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_I - A)) Where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_B is the absorbance of the neutral base.[12]

Caption: Workflow for UV-Metric pKa Determination.

Aqueous Solubility: A Prerequisite for Efficacy

Theoretical Background: Aqueous solubility is a crucial property, as a drug must be in solution to be absorbed and exert its pharmacological effect.[13] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing intravenous formulations.[14] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput method used for early-stage screening.[15][16]

-

Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a given solvent. It is a lower-throughput but more accurate measure, critical for lead optimization and formulation development.[17][18]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask) This method determines the equilibrium solubility and is considered the definitive measure for drug development.

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[17]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[18]

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[14][17]

-

Separation of Undissolved Solid: After incubation, allow the solution to stand, then filter it through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid. This step must be performed carefully to avoid disturbing the equilibrium.[13]

-

Quantification: Take a precise aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[18][19]

-

Reporting: The result is reported as the solubility in units such as µg/mL or µM.[18]

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 199292-77-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]

- 6. PubChemLite - this compound (C13H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. ulm.edu [ulm.edu]

- 13. enamine.net [enamine.net]

- 14. evotec.com [evotec.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide on the Synthesis of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole and its Derivatives

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, including the rationale behind experimental choices and detailed protocols.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceutical agents.[1][2][3][4] Its unique structural and electronic properties contribute to a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7] The incorporation of a piperidine ring, another crucial pharmacophore prevalent in many approved drugs, often enhances pharmacokinetic properties and facilitates interactions with various biological targets. The specific compound, this compound, combines these two key structural motifs, making it a valuable scaffold for the development of novel therapeutic agents.

Core Synthesis Pathway: Cyclocondensation Approach

The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[8] For the synthesis of the target molecule, this compound, this involves the reaction of 2-amino-4-methylphenol with piperidine-4-carboxylic acid.

Diagram of the Core Synthetic Pathway

Caption: General synthetic scheme for this compound.

Rationale and Experimental Considerations

The key transformation in this synthesis is the acid-catalyzed cyclocondensation. Polyphosphoric acid (PPA) is a common and effective reagent for this purpose, serving as both a catalyst and a dehydrating agent to drive the reaction towards the formation of the benzoxazole ring.[8][9] The high temperature (typically around 180°C) is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.

An alternative to using the free carboxylic acid is to employ an activated derivative, such as an acyl chloride or ester. However, for this particular synthesis, the direct condensation with the carboxylic acid in the presence of a strong acid catalyst like PPA is generally efficient and avoids the need for additional activation steps.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar 2-(piperidin-4-yl)benzoxazole derivatives.[9]

Step 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylphenol (1.0 equivalent) and piperidine-4-carboxylic acid (1.1 equivalents).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask (typically 10-20 times the weight of the limiting reagent) with stirring. The mixture will become a thick slurry.

-

Heating: Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic (pH > 9). This will deprotonate the piperidine nitrogen and the phenolic oxygen of any unreacted starting material. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Synthesis of N-Substituted Derivatives

The secondary amine of the piperidine ring in this compound provides a convenient handle for further derivatization. These N-substituted derivatives are often synthesized to explore structure-activity relationships in drug discovery programs.[9]

Diagram of N-Substitution Reactions

Caption: Common N-substitution reactions for derivatization.

General Protocol for N-Alkylation

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

-

Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), followed by the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography to afford the N-alkylated derivative.

Quantitative Data Summary

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2-(Piperidin-4-yl)benzo[d]oxazole | 2-Aminophenol, Piperidine-4-carboxylic acid | PPA, 180°C, 2h | Not Specified | [9] |

| 2-(1-Benzylpiperidin-4-yl)benzo[d]oxazole | 2-(Piperidin-4-yl)benzo[d]oxazole, Benzyl bromide | K₂CO₃, KI, Acetone, Reflux, 4h | 78% | [9] |

| 2,5-Dimethylbenzo[d]oxazole | 2-Amino-4-methylphenol, Acetic Anhydride | Not Specified | 84% | [1] |

Bioisosteric Replacements and Analogue Design

In drug design, bioisosterism is a powerful strategy for optimizing the physicochemical and pharmacological properties of a lead compound.[10][11][12] The benzoxazole core of this compound can be replaced with other heterocyclic systems to modulate its biological activity.

Common Bioisosteres for the Benzoxazole Ring:

-

Benzimidazole: Offers an additional hydrogen bond donor and can alter the electronic properties of the molecule.

-

Benzothiazole: The sulfur atom can influence lipophilicity and metabolic stability.

-

Indazole: Presents a different arrangement of heteroatoms, potentially leading to altered receptor interactions.

The synthesis of these bioisosteric analogues would follow similar principles, starting with the appropriately substituted diamine or aminothiophenol in place of 2-amino-4-methylphenol.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. The core structure can be efficiently constructed via the cyclocondensation of 2-amino-4-methylphenol and piperidine-4-carboxylic acid. The piperidine nitrogen provides a versatile point for further derivatization, allowing for the exploration of a broad chemical space. The principles of bioisosteric replacement can be applied to generate a diverse library of analogues for drug discovery and development programs.

References

- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. ijpbs.com [ijpbs.com]

- 5. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ctppc.org [ctppc.org]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

Mechanism of action of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in biological systems.

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole in Biological Systems

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound this compound. Based on extensive analysis of its structural components—a benzoxazole core and a piperidinyl moiety—and comparison with functionally characterized molecules, we hypothesize that its primary biological activity is mediated through the modulation of sigma (σ) receptors. This document will delve into the structure-activity relationships that support this hypothesis, the potential downstream signaling consequences, and a detailed roadmap for the experimental validation of its biological targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related benzoxazole derivatives.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused bicyclic benzoxazole system linked to a piperidine ring at the 2-position. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents with a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The piperidine ring is also a crucial pharmacophore present in numerous approved drugs, often enhancing pharmacokinetic properties and facilitating interactions with diverse biological targets[4][5].

The specific combination of these two moieties in this compound suggests a strong potential for interaction with specific receptor systems. While direct studies on this exact molecule are not extensively available in public literature, a thorough analysis of structurally similar compounds provides a solid foundation for a primary hypothesis regarding its mechanism of action.

Compound Profile:

| Characteristic | Value | Source |

| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole | [6] |

| Molecular Formula | C₁₃H₁₆N₂O | [6][7] |

| Molecular Weight | 216.28 g/mol | [6][7] |

| SMILES | Cc1ccc2c(c1)nc(C1CCNCC1)o2 | [6] |

Primary Hypothesis: Modulation of Sigma (σ) Receptors

The most compelling putative mechanism of action for this compound is the modulation of sigma (σ) receptors, specifically the σ₁ and σ₂ subtypes. This hypothesis is predicated on the significant structural overlap with known σ receptor ligands, where both the benzoxazole/benzothiazolone core and the piperidine ring are recurrent features[8][9].

Sigma receptors are unique intracellular proteins, with the σ₁ receptor primarily located at the endoplasmic reticulum-mitochondrion interface, where it functions as a chaperone protein[10][11]. These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for neuropsychiatric disorders, neurodegenerative diseases, and cancer[12][13].

The piperidine moiety, in particular, is a well-established pharmacophore for high-affinity σ₁ receptor binding. The nitrogen atom within the piperidine ring is often a key interaction point within the receptor's binding pocket.

Proposed Interaction with Sigma Receptors

We propose that this compound binds to the active site of the σ₁ receptor. The interaction is likely stabilized by a combination of hydrophobic interactions between the benzoxazole ring and nonpolar residues in the binding pocket, and a key hydrogen bond or ionic interaction involving the secondary amine of the piperidine ring. The 5-methyl group on the benzoxazole ring may further enhance binding affinity and selectivity.

Downstream Signaling Pathways

Modulation of the σ₁ receptor by a ligand can trigger a cascade of downstream cellular events. As a chaperone protein, the σ₁ receptor interacts with and modulates the function of various other proteins, including ion channels and other receptors[10][11].

Caption: Proposed signaling pathway for this compound via σ₁ receptor modulation.

Alternative and Secondary Putative Mechanisms

While σ receptor modulation is the primary hypothesis, the versatile benzoxazole-piperidine scaffold could interact with other biological targets.

Kinase Inhibition

Recent studies have highlighted that piperidinyl-based benzoxazole derivatives can act as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and c-Met, which are crucial in tumor angiogenesis and metastasis[14][15]. The core structure of this compound shares similarities with these kinase inhibitors, suggesting a potential role in cancer therapy through the inhibition of oncogenic signaling pathways.

Anti-inflammatory and Antimicrobial Activity

The benzoxazole nucleus is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial effects[1][16]. The mechanism for these activities can be diverse, potentially involving the inhibition of key enzymes in inflammatory pathways or disruption of microbial cell integrity. For instance, a similar scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune response[17][18].

Experimental Validation Protocols

To rigorously test the primary hypothesis of σ receptor modulation, a systematic experimental approach is required. The following protocols outline a self-validating system to determine the compound's binding affinity, functional activity, and cellular effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for σ₁ and σ₂ receptors.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from guinea pig brain or a cell line expressing high levels of σ receptors (e.g., MCF-7 for σ₂).

-

Competition Binding:

-

For σ₁ receptors, use --INVALID-LINK---pentazocine as the radioligand.

-

For σ₂ receptors, use [³H]-DTG in the presence of (+)-pentazocine to block σ₁ sites.

-

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the compound's affinity for both σ receptor subtypes, allowing for the determination of potency and selectivity.

Caption: Workflow for the radioligand binding assay to determine receptor affinity.

Functional Assays

Objective: To characterize the functional activity of the compound as a σ receptor agonist, antagonist, or allosteric modulator.

Methodology (Calcium Mobilization Assay):

-

Cell Culture: Use a cell line that expresses σ₁ receptors and shows a calcium response upon σ₁ activation (e.g., NG-108 cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment:

-

To test for agonist activity, treat the cells with increasing concentrations of this compound and measure changes in intracellular calcium levels.

-

To test for antagonist activity, pre-incubate the cells with the test compound before stimulating with a known σ₁ agonist (e.g., (+)-pentazocine).

-

-

Fluorescence Measurement: Use a fluorescence plate reader or microscope to measure the fluorescence intensity over time.

-

Data Analysis: Quantify the change in intracellular calcium concentration in response to compound treatment.

Expected Outcome: This assay will reveal whether the compound activates the receptor (agonist), blocks the activation by another ligand (antagonist), or has no direct effect on its own but modulates the effect of an agonist (allosteric modulator)[10][11][19].

Cellular Phenotypic Assays

Objective: To assess the effect of the compound on cellular processes known to be modulated by σ receptors, such as cell survival and apoptosis, particularly in cancer cell lines.

Methodology (MTT Assay for Cell Viability):

-

Cell Seeding: Seed cancer cell lines with high σ receptor expression (e.g., MCF-7, PC-3) in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Expected Outcome: This will determine if the compound has cytotoxic or cytostatic effects on cancer cells, which is a known consequence of σ₂ receptor modulation[9][13].

Summary and Future Directions

The structural features of this compound strongly suggest that it functions as a modulator of sigma receptors. This primary hypothesis is supported by a wealth of literature on similar benzoxazole and piperidine-containing compounds. The proposed experimental workflow provides a clear and robust path to validate this hypothesis and elucidate the compound's specific pharmacological profile.

Future research should focus on:

-

In vivo studies in animal models of diseases where sigma receptors are implicated (e.g., neuropathic pain, Alzheimer's disease, cancer) to assess therapeutic efficacy.

-

Pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

-

Lead optimization through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic parameters.

By systematically investigating the mechanism of action of this compound, we can unlock its potential as a novel therapeutic agent for a range of challenging diseases.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]

- 7. scbt.com [scbt.com]

- 8. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

- 11. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sigma Receptors [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The imperative in modern drug discovery is the rapid and accurate identification of molecular targets for novel chemical entities. This guide focuses on 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole , a compound whose therapeutic potential has yet to be fully elucidated. By deconstructing the molecule into its constituent pharmacophores—the 1,3-benzoxazole core and the piperidine moiety —we can generate robust, data-driven hypotheses for its mechanism of action. The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer activity, particularly through the inhibition of protein kinases.[1][2][3] The piperidine ring is a ubiquitous feature in approved drugs that enhances pharmacokinetic properties and facilitates critical interactions with biological targets.[4][5][6]

This document synthesizes current literature and established methodologies to propose that this compound is a putative inhibitor of key receptor tyrosine kinases (RTKs) implicated in oncogenesis, such as VEGFR-2 and c-Met . We further hypothesize that its anti-proliferative effects are mediated through the induction of apoptosis. To rigorously test this hypothesis, we provide a multi-phase experimental strategy, complete with detailed, self-validating protocols for in vitro screening, enzymatic assays, and cellular mechanism-of-action studies. This guide is designed to serve as a foundational roadmap for researchers aiming to unlock the therapeutic value of this promising compound.

The Pharmacophoric Landscape: A Rationale for Target Exploration

The structure of this compound is not a random assortment of atoms but a deliberate combination of scaffolds, each with a rich history in successful drug development. Understanding these components is the logical first step in predicting their combined biological effect.

The Benzoxazole Core: A Privileged Scaffold in Oncology

The 1,3-benzoxazole ring system is a cornerstone in medicinal chemistry, recognized for its planarity and ability to engage in π-stacking, hydrogen bonding, and hydrophobic interactions with various biological targets.[3] A significant body of research has established benzoxazole derivatives as potent anticancer agents, acting through diverse mechanisms.[2][7]

Notably, this scaffold is a frequent component of kinase inhibitors.[8] Kinases are critical nodes in cellular signaling pathways that regulate proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer. Benzoxazole-containing molecules have shown potent inhibitory activity against several key oncogenic kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of tumor angiogenesis.[9][10]

-

c-Met (Hepatocyte Growth Factor Receptor): Its overactivation is linked to tumor growth, invasion, and metastasis.[11]

-

Epidermal Growth Factor Receptor (EGFR): A key target in various epithelial cancers.[8]

The substitution at the 2-position of the benzoxazole ring is particularly influential for biological activity, making the piperidine linkage in our compound of interest a critical determinant of its target profile.[12][13]

The Piperidine Moiety: A Key Modulator of Target Engagement and Pharmacokinetics

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs.[4][6] Its inclusion in a molecule can profoundly influence its properties in several beneficial ways:

-

Improved Physicochemical Properties: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility—a common challenge in drug development.

-

Enhanced Target Binding: The piperidine scaffold can serve as a rigid anchor to position other functional groups for optimal interaction with a protein's binding pocket. Its non-planar, chair-like conformation can fit into specific hydrophobic pockets, while the nitrogen can act as a crucial hydrogen bond acceptor or donor.[5]

-

Favorable ADME Profile: The presence of a piperidine moiety often confers metabolic stability and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Recent studies on piperidinyl-based benzoxazoles have specifically highlighted their success in targeting VEGFR-2 and c-Met, reinforcing the rationale for investigating these kinases as primary targets for this compound.[11]

Hypothesis Generation: Putative Therapeutic Targets and Mechanisms

Based on the pharmacophoric analysis, we propose a primary therapeutic hypothesis centered on oncology, with a specific molecular mechanism of action.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)

We hypothesize that This compound functions as a Type I or Type II kinase inhibitor, with a primary target profile that includes VEGFR-2 and c-Met. Inhibition of these RTKs would disrupt downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K/Akt and RAS/MAPK pathways. This is a well-validated strategy in cancer therapy, and the compound's structure aligns perfectly with known inhibitors of these targets.[9][11]

Secondary Hypothesis: Induction of Apoptosis

A direct consequence of potent kinase inhibition in cancer cells is the induction of programmed cell death, or apoptosis.[14] We hypothesize that the anti-proliferative activity of the compound is mediated by its ability to trigger the intrinsic apoptotic cascade. This can be verified by measuring the activation of key executioner proteins like caspases and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).[15]

The Role of Computational Target Prediction

To supplement this literature-driven hypothesis, modern in silico methods should be employed.[16][17] Ligand-based approaches, which compare the compound's structure to databases of molecules with known targets, can rapidly identify other potential off-target interactions or confirm the primary hypothesis.[18][19] These computational screens can provide a broader view of the compound's polypharmacology and help prioritize experimental resources.[20][21]

A Phased Strategy for Experimental Validation

To systematically test our hypotheses, we propose a three-phase experimental workflow. Each phase is designed to answer a critical question, from broad cellular effects to specific molecular interactions.

Phase 1: In Vitro Anti-Proliferative Screening

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a panel of relevant human cancer cell lines.

This initial screen is a foundational step to confirm biological activity.[22] The choice of cell lines is critical; we select those with known dependencies on the hypothesized target pathways. A rapid and reliable cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is ideal for this high-throughput screening.[23]

Table 1: Representative Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale for Inclusion |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | High dependence on angiogenesis and proliferative signaling.[24] |

| MCF-7 | Breast Adenocarcinoma | Well-characterized model, often used for evaluating anticancer agents.[9][25] |

| A549 | Lung Carcinoma | Relevant model for a major cancer type, responsive to kinase inhibitors.[26] |

| WI-38 | Normal Lung Fibroblast | To assess selectivity; an ideal candidate will show significantly less toxicity in non-cancerous cells.[9] |

Experimental Protocol: Cell Viability/Cytotoxicity Assay

-

Cell Plating: Seed cells from the panel (Table 1) into 96-well, white-walled plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Diagram 1: Workflow for Anti-Proliferative Screening

Caption: A streamlined workflow for initial screening of the compound.

Phase 2: Target Engagement & Enzymatic Inhibition

Objective: To confirm direct binding and inhibition of the hypothesized kinase targets, VEGFR-2 and c-Met.

A positive result in the cell-based assay necessitates confirmation of the molecular target.[9] Commercially available, cell-free enzymatic assays provide a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the purified recombinant kinase (VEGFR-2 or c-Met), the appropriate substrate (a specific peptide), and ATP.

-

Compound Addition: Add this compound across a range of concentrations. Include a no-inhibitor control and a positive control inhibitor.

-

Kinase Reaction: Incubate the mixture at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Data Acquisition: Measure luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Table 2: Hypothetical Target Inhibition Profile

| Target Kinase | IC₅₀ (nM) |

|---|---|

| VEGFR-2 | 45 |

| c-Met | 80 |

| EGFR | >10,000 |

| PI3Kα | >10,000 |

This table presents hypothetical data to illustrate a potent and selective inhibitor profile.

Phase 3: Cellular Mechanism of Action (MoA) Elucidation

Objective: To confirm that the observed anti-proliferative effect is due to the induction of apoptosis.

Two complementary assays are essential for a robust MoA determination: Western blotting to probe for key protein markers of apoptosis and flow cytometry to quantify the apoptotic cell population.[27][28]

Diagram 2: Hypothesized Signaling Pathway and Point of Inhibition

Caption: Inhibition of RTKs blocks pro-survival signals, leading to apoptosis.

Experimental Protocol: Western Blot for Apoptosis Markers

This technique allows for the detection of specific proteins to confirm the activation of the apoptotic cascade.[14][15][29]

-

Cell Treatment & Lysis: Treat HCT-116 cells with the test compound at its 1x and 3x IC₅₀ concentrations for 24 hours. Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and β-Actin (as a loading control).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP in compound-treated samples compared to the vehicle control confirms the induction of apoptosis.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. ajphs.com [ajphs.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajphs.com [ajphs.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Expediting Drug Discovery Using Novel Target-Based Approaches | Technology Networks [technologynetworks.com]

- 22. noblelifesci.com [noblelifesci.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. blog.cellsignal.com [blog.cellsignal.com]

- 29. benchchem.com [benchchem.com]

The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Development

Introduction: The Privileged Benzoxazole Core

The benzoxazole motif, an elegant fusion of a benzene and an oxazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] This bicyclic heterocyclic system is not merely a synthetic curiosity but a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit the ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2][3] From potent anticancer and antimicrobial agents to promising therapeutics for neurodegenerative diseases and inflammation, the versatility of the benzoxazole core is remarkable.[4][5] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will traverse the landscape of benzoxazole chemistry, from its foundational synthesis to its intricate interactions with biological systems and its role in modern drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.

I. The Genesis of a Scaffold: Discovery and Fundamental Chemistry

The journey of benzoxazole is deeply intertwined with the advancement of heterocyclic chemistry in the 19th century.[6][7] While a singular "discovery" is difficult to pinpoint, the foundational methods for its synthesis likely emerged from adaptations of classical condensation reactions. The core structure of benzoxazole, with the chemical formula C₇H₅NO, is a planar, aromatic molecule.[6] The lone pair of electrons on the nitrogen atom is not involved in the aromatic sextet, rendering the molecule weakly basic.[8] This electronic configuration also dictates its reactivity, with the C-2 position being the primary site for electrophilic attack and functionalization.[8]

II. Architecting the Core: Key Synthetic Strategies

The construction of the benzoxazole ring system has been a subject of intense investigation, leading to a diverse arsenal of synthetic methodologies. The most prevalent and historically significant approach involves the condensation of 2-aminophenols with various electrophilic partners.

A. The Cornerstone Condensation: 2-Aminophenol and Carboxylic Acids

The reaction of a 2-aminophenol with a carboxylic acid or its derivative is a robust and widely employed method for the synthesis of 2-substituted benzoxazoles. This reaction typically requires high temperatures and often the use of a dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[6][8]

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via PPA-Mediated Condensation [8]

-

Reactant Preparation: In a round-bottom flask, combine 1 equivalent of 2-aminophenol and 1.1 equivalents of the desired benzoic acid derivative.

-

Reaction Setup: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the reactants) to the flask.

-

Heating: Heat the reaction mixture to 150-180°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., 10% NaOH solution) until a precipitate is formed.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

B. Modern Innovations in Benzoxazole Synthesis

While the classical methods remain valuable, contemporary organic synthesis has introduced milder and more efficient protocols. These advancements often utilize catalysts to overcome the high energy barriers of the classical methods and expand the substrate scope. Recent developments include the use of metal catalysts, nanocatalysts, and microwave-assisted synthesis to promote the cyclization under more benign conditions.[9][10][11] For instance, the use of copper catalysts has enabled the synthesis of benzoxazoles from 2-bromoanilines and acyl chlorides under microwave irradiation, significantly reducing reaction times.[12]

Diagram: Key Synthetic Pathways to the Benzoxazole Core

Caption: Major synthetic routes to the benzoxazole scaffold.

III. The Therapeutic Landscape: Pharmacological Applications of Benzoxazole Derivatives

The true significance of the benzoxazole scaffold lies in its profound impact on medicinal chemistry. Modifications to the core structure have yielded a plethora of compounds with diverse and potent biological activities.[6][13]

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzoxazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth.[5][14] A significant number of these compounds exert their effects by targeting key enzymes and signaling pathways involved in cancer progression.

One of the well-established mechanisms is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[5] By stabilizing the topoisomerase-DNA complex, these compounds induce DNA strand breaks, leading to apoptosis in cancer cells. Furthermore, certain benzoxazole derivatives have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

Table 1: Anticancer Activity of Representative Benzoxazole Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Boxazomycin B | Not specified | Various | Not specified | [13] |

| Compound 17 | VEGFR-2 | HUVEC | 0.097 | [6] |

| 5-Fluorouracil (Standard) | Not applicable | HCT116 | 12.2 | [6] |

B. Antimicrobial Properties: Combating Infectious Diseases

The benzoxazole nucleus is a recurring motif in compounds exhibiting potent antibacterial and antifungal activity.[13][15] These derivatives often act by disrupting essential cellular processes in microorganisms. For instance, some have been shown to inhibit bacterial DNA gyrase, an enzyme necessary for DNA replication. Others interfere with the synthesis of the microbial cell wall or disrupt membrane integrity. The broad spectrum of activity and the potential to overcome existing drug resistance mechanisms make benzoxazoles an attractive scaffold for the development of new anti-infective agents.

C. Anti-inflammatory and Analgesic Effects

Several benzoxazole derivatives, such as benoxaprofen and flunoxaprofen, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[13][16] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15] The structural features of the benzoxazole ring allow for optimal binding to the active site of COX enzymes.

D. Central Nervous System (CNS) Applications

Recent research has highlighted the potential of benzoxazole derivatives in treating central nervous system disorders.[17] Certain compounds have demonstrated antidepressant and anxiolytic properties, likely through their interaction with serotonin receptors.[17] Additionally, the benzoxazole scaffold is being explored for the development of agents to combat neurodegenerative diseases like Alzheimer's disease.[18]

Diagram: Mechanism of Action of Anticancer Benzoxazoles

Caption: Key anticancer mechanisms of benzoxazole compounds.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of benzoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[14][19][20]

For instance, in the context of anticancer activity, the presence of electron-withdrawing groups on the 2-phenyl ring can enhance potency.[14] The substitution pattern on the benzene ring of the benzoxazole core also plays a crucial role, with substituents at the 5- and 6-positions often influencing activity and selectivity. Molecular hybridization, the strategy of combining the benzoxazole scaffold with other pharmacologically active moieties, has also proven to be a fruitful approach for generating novel compounds with enhanced therapeutic profiles.[17]

V. Future Perspectives and Conclusion

The benzoxazole scaffold continues to be a fertile ground for drug discovery.[4] The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, promises to unlock the full therapeutic potential of this remarkable heterocyclic system. Future research will likely focus on the development of more selective and potent benzoxazole derivatives with improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the discovery of next-generation benzoxazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. A Decade Update on Benzoxazoles, a Privileged Scaffold in Synthetic Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. ijpbs.com [ijpbs.com]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Synthesis of Benzoxazole: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. wjpsonline.com [wjpsonline.com]

- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed synthetic pathway, and its emerging potential in drug discovery, particularly in the realm of oncology.

Core Chemical Identity

-

IUPAC Nomenclature: 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole

-

CAS Number: 199292-77-8[1]

-

Molecular Formula: C₁₃H₁₆N₂O[2]

-

Molecular Weight: 216.28 g/mol [2]

The structure of this compound is characterized by a benzoxazole core, which is a bicyclic system composed of a fused benzene and oxazole ring. A piperidine ring is attached at the 2-position of the benzoxazole moiety, and a methyl group is substituted at the 5-position of the benzene ring.

| Property | Value | Source |

| IUPAC Name | 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole | N/A |

| CAS Number | 199292-77-8 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O | [2] |

| Molecular Weight | 216.28 g/mol | [2] |

| SMILES | Cc1ccc2c(c1)nc(C1CCNCC1)o2 | [2] |

Synthesis and Mechanism

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. This approach leverages the reaction between an appropriately substituted o-aminophenol and a carboxylic acid or its derivative, facilitated by a dehydrating agent.

Proposed Synthetic Pathway:

The key transformation involves the reaction of 2-amino-4-methylphenol with piperidine-4-carboxylic acid. Polyphosphoric acid (PPA) is a commonly employed and effective condensing agent for this type of reaction, as it acts as both a catalyst and a solvent, driving the reaction towards the formation of the benzoxazole ring through dehydration.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative):

This protocol is adapted from the synthesis of structurally similar 2-(piperidin-4-yl)benzoxazole derivatives.[1]

Materials:

-

2-Amino-4-methylphenol[3]

-

Piperidine-4-carboxylic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylphenol (1.0 eq) and piperidine-4-carboxylic acid (1.1 eq).

-

Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the aminophenol). The mixture will become a thick slurry.

-

Heating: Heat the reaction mixture to 150-160°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This will cause the product to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Causality Behind Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as an excellent dehydrating agent and a non-interfering solvent for this cyclization. Its high viscosity and acidic nature promote the formation of the oxazole ring by removing the water molecule formed during the condensation of the amino and carboxyl groups.

-

Excess Piperidine-4-carboxylic Acid: A slight excess of the carboxylic acid is used to ensure the complete consumption of the limiting reagent, 2-amino-4-methylphenol.

-

Ice Quenching and Neutralization: Pouring the hot PPA mixture onto ice is a standard and safe procedure to hydrolyze the PPA and dilute the acid. Subsequent neutralization is crucial to deprotonate the product and facilitate its extraction into an organic solvent.

Characterization and Analytical Profile

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the benzoxazole ring, protons of the piperidine ring, and a singlet for the methyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The spectrum would show distinct signals for all 13 carbon atoms, including the quaternary carbons of the benzoxazole core and the carbons of the piperidine and methyl groups.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-O-C stretching of the oxazole ring, C=N stretching, and N-H stretching of the piperidine moiety.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 216.28), confirming its elemental composition.

Potential Applications in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[4][5] The incorporation of a piperidine moiety often enhances pharmacokinetic properties and can provide a key interaction point with biological targets.

Anticancer Activity:

Recent research has highlighted the potential of piperidinyl-based benzoxazole derivatives as potent anticancer agents.[1] Specifically, these compounds have been investigated as inhibitors of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in tumor growth, invasion, and metastasis.

The dual inhibition of these pathways is a promising strategy to overcome resistance to single-agent therapies. The 5-methyl substitution on the benzoxazole ring could potentially modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for these kinase targets.

Caption: Potential mechanism of anticancer action.

Other Therapeutic Areas:

Beyond oncology, piperidine-substituted benzoxazole derivatives have been explored for other therapeutic applications, including as multi-target antipsychotics.[6] This suggests that the scaffold has the potential to interact with a variety of biological targets and may be a valuable starting point for the development of novel therapeutics for central nervous system disorders.

Conclusion

This compound is a compound with a well-defined chemical identity and a feasible synthetic route. Its structural features, combining the privileged benzoxazole core with a versatile piperidine moiety, make it a molecule of high interest for drug discovery and development. The promising anticancer activities of related compounds, particularly as dual inhibitors of VEGFR-2 and c-Met, underscore the potential of this scaffold in oncology. Further investigation into the synthesis, optimization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Compound 5-methyl-2-(piperidin-4-yl)-1,3-benzoxazole - Chemdiv [chemdiv.com]

- 3. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural elucidation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole using NMR and mass spectrometry.

An In-depth Technical Guide for the Structural Elucidation of 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole using NMR and Mass Spectrometry

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and medicinal chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents with activities spanning from anticancer to anti-inflammatory.[1][2] The fusion of this heterocyclic system with a piperidine moiety, as in this compound, creates a molecule with significant therapeutic potential, likely interacting with a range of biological targets.[3][4]

However, potential is meaningless without certainty. The rigorous and unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research—from structure-activity relationship (SAR) studies to clinical trials—is built. Errors in structural assignment can lead to the invalidation of entire research programs, resulting in wasted resources and time.

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. We will proceed through a logical workflow, leveraging the power of high-resolution mass spectrometry (HRMS) to establish molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy to piece together the intricate atomic connectivity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each analytical step.

The Analytical Workflow: A Strategy for Certainty

A robust structural elucidation campaign follows a systematic progression from broad molecular properties to fine atomic details. The workflow described herein is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.

Caption: A logical workflow for structural elucidation.

Part 1: Foundational Analysis via Mass Spectrometry

The first objective is to determine the molecular formula. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is the gold standard for this purpose.

Expected HRMS Data

The target molecule, this compound, has a chemical formula of C₁₃H₁₆N₂O.

-

Monoisotopic Mass: 216.1263 g/mol

-

Expected Ion: In positive ion mode ESI, the molecule will readily protonate, primarily on the basic piperidine nitrogen, to form the [M+H]⁺ ion.

-

Predicted m/z: 217.1335

An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of this predicted value provides high confidence in the elemental composition.[5]

Protocol 1: HRMS Data Acquisition (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analyzer: Time-of-Flight (TOF).

-

Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Calibration: Ensure the instrument is calibrated with a known standard across the desired mass range immediately prior to the analysis.

-

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal intensity for the parent ion. The instrument software will calculate the most likely elemental compositions that fit the measured exact mass.

Fragmentation Analysis: Deconstructing the Molecule

While soft ionization minimizes fragmentation, increasing the collision energy in the mass spectrometer (MS/MS or tandem MS) can induce fragmentation, providing valuable structural clues. The fragmentation pattern serves as a molecular fingerprint.

Caption: Predicted key fragmentation pathways for the target molecule.

The fragmentation is expected to occur at the bond connecting the two ring systems. The charge can be retained by either fragment, leading to characteristic ions that confirm the presence of both the methyl-benzoxazole and piperidine substructures.[6][7]

Part 2: Definitive Connectivity by NMR Spectroscopy

NMR spectroscopy provides the atomic-level detail required to assemble the structure. A suite of 1D and 2D experiments is used to identify all proton and carbon environments and, crucially, their connectivity.

The Target Structure with Numbering

For clarity in spectral assignments, a standardized numbering system is essential.

Caption: Numbering scheme for this compound.

Protocol 2: General NMR Sample Preparation

-

Sample Quantity: Weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 15-25 mg for a high-quality ¹³C NMR.[1]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or if exchangeable protons (like the piperidine N-H) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Preparation: Dissolve the sample in ~0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

-

Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[1]

¹H NMR: The Proton Skeleton

The ¹H NMR spectrum is the starting point for the NMR analysis. It reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~7.45 | d | 1H | H-7 | Aromatic proton ortho to the oxygen, showing only one ortho coupling. |

| ~7.25 | s | 1H | H-4 | Aromatic proton deshielded by the adjacent nitrogen and showing minimal coupling. |

| ~7.05 | d | 1H | H-6 | Aromatic proton ortho to the methyl group. |

| ~3.50 | dt | 2H | H-2', H-6' (axial) | Axial protons of the piperidine ring adjacent to the nitrogen. |

| ~3.20 | m | 1H | H-4' | Methine proton on the piperidine ring, coupled to four adjacent protons. |

| ~3.00 | dd | 2H | H-2', H-6' (equatorial) | Equatorial protons of the piperidine ring adjacent to the nitrogen. |

| ~2.45 | s | 3H | CH₃-5 | Aromatic methyl group, appears as a singlet. |

| ~2.20 | m | 2H | H-3', H-5' (axial) | Axial protons on the piperidine ring. |

| ~1.95 | m | 2H | H-3', H-5' (equatorial) | Equatorial protons on the piperidine ring. |

| ~1.80 | br s | 1H | N-H | Exchangeable proton, may appear as a broad singlet. Signal may not be visible in CDCl₃. |

¹³C NMR and DEPT-135: The Carbon Framework

The ¹³C NMR spectrum shows all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons (C) do not appear in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale & Key Insights |

|---|---|---|---|

| ~165.0 | No signal | C-2 | The imine-like carbon of the benzoxazole ring, highly deshielded by adjacent O and N atoms.[1] |

| ~149.0 | No signal | C-7a | Quaternary carbon of the benzene ring fused to oxygen. |

| ~142.0 | No signal | C-3a | Quaternary carbon of the benzene ring fused to nitrogen. |

| ~133.0 | No signal | C-5 | Aromatic quaternary carbon attached to the methyl group. |

| ~125.0 | Positive | C-6 | Aromatic methine carbon. |

| ~120.0 | Positive | C-4 | Aromatic methine carbon. |

| ~110.0 | Positive | C-7 | Aromatic methine carbon. |

| ~45.0 | Negative | C-2', C-6' | Piperidine carbons adjacent to the nitrogen. |

| ~35.0 | Positive | C-4' | Piperidine methine carbon attached to the benzoxazole ring. |

| ~30.0 | Negative | C-3', C-5' | Piperidine carbons adjacent to C-4'. |